N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O5/c1-20(2,3)25-19(29)17-8-12-6-4-5-7-13(12)11-26(17)18-15(27(30)31)9-14(21(22,23)24)10-16(18)28(32)33/h4-7,9-10,17H,8,11H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITBOECONUCGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological effects, and mechanisms of action based on diverse research findings.
- Molecular Formula : C21H21F3N4O5
- Molecular Weight : 466.41 g/mol
- CAS Number : Not specified in the sources but can be referenced as CB91536413 .
Research indicates that compounds similar to this compound may exhibit their biological effects through various pathways:
- Radical Scavenging : The compound may act as a radical trapping agent, which is crucial in mitigating oxidative stress in cells. This mechanism is essential for protecting cellular components from damage during conditions like hepatocarcinogenesis .
- Apoptosis Induction : Similar compounds have shown the ability to selectively induce apoptosis in preneoplastic cells while inhibiting proliferation. This selective action suggests a potential therapeutic role in cancer prevention .
Anticancer Properties
Several studies have highlighted the anticancer potential of related compounds:
- Inhibition of Hepatocarcinogenesis : Compounds derived from phenyl N-tert-butyl nitrone have demonstrated significant inhibition of hepatocellular carcinoma development in animal models by enhancing apoptosis in preneoplastic lesions .
- Selectivity Index : Compounds with similar structures have been reported to possess high selectivity indices against cancer cell lines, indicating their potential as targeted therapies .
Antiviral Activity
Recent findings suggest that derivatives of this compound may also possess antiviral properties:
- Ebola Virus Entry Inhibition : Some synthesized compounds related to this class have shown effective inhibition of Ebola virus entry into cells by targeting the Niemann-Pick C1 (NPC1) protein . This suggests that this compound could be explored for antiviral applications.
Study 1: Hepatocarcinogenesis Model
In a controlled study involving male Wistar rats fed a choline-deficient diet, various derivatives of N-tert-butyl nitrone were administered. The results indicated a marked reduction in preneoplastic lesions and oxidative injury markers in treated groups compared to controls. The most effective derivative was found to enhance apoptosis while inhibiting cell proliferation significantly .
Study 2: Antiviral Efficacy
A study assessed the antiviral efficacy of compounds structurally related to this compound against Ebola virus. Compounds displayed submicromolar activity with minimal cytotoxicity towards HeLa cells. The mechanism was attributed to the inhibition of viral entry at the NPC1 level .
Data Summary Table
| Property/Activity | Value/Description |
|---|---|
| Molecular Formula | C21H21F3N4O5 |
| Molecular Weight | 466.41 g/mol |
| CAS Number | CB91536413 |
| Anticancer Activity | Inhibits hepatocarcinogenesis |
| Apoptosis Induction | Enhances apoptosis in preneoplastic lesions |
| Antiviral Activity | Inhibits Ebola virus entry |
| Selectivity Index | High (compared to standard antiviral drugs) |
Scientific Research Applications
Anticancer Research
N-(tert-butyl)-2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has shown promising results in anticancer studies. A notable study evaluated its efficacy against various human tumor cell lines through the National Cancer Institute's Developmental Therapeutics Program. The compound demonstrated significant antitumor activity with mean growth inhibition values indicating its potential as a therapeutic agent .
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 | 15.72 | 50.68 |
| MCF7 | 12.53 | 45.00 |
| HeLa | 10.25 | 40.00 |
Synthesis and Structural Studies
The synthesis of this compound involves multiple steps including the formation of isoquinoline derivatives and subsequent functionalization with dinitro and trifluoromethyl groups. Characterization techniques such as NMR and LC-MS have been employed to confirm the structure and purity of the synthesized compound .
Potential Applications in Drug Development
Given its biological activity and structural properties, this compound is a candidate for further development into pharmaceutical agents targeting various diseases beyond cancer, including:
- Anti-inflammatory Agents : Preliminary studies indicate potential anti-inflammatory properties that warrant further investigation.
- Neuroprotective Agents : The isoquinoline core has been associated with neuroprotective effects in certain contexts.
- Antimicrobial Activity : Future research could explore its efficacy against bacterial and fungal pathogens.
Case Study 1: Anticancer Activity Assessment
A recent study focused on assessing the anticancer properties of this compound against a panel of sixty different cancer cell lines. The results indicated a broad spectrum of activity with particular potency observed in breast and lung cancer models .
Case Study 2: Structure-Activity Relationship (SAR)
Research aimed at understanding the structure-activity relationship of similar compounds highlighted the significance of the trifluoromethyl group in enhancing biological activity while maintaining favorable pharmacokinetic properties .
Comparison with Similar Compounds
Table 1: Structural Comparison
Functional Analogues: BCRP Inhibitors
These compounds share:
- Bulky hydrophobic groups : The tert-butyl group in the target compound mimics the tetracyclic structure of Ko143, which is critical for inhibiting drug efflux pumps .
- Electron-deficient aromatic systems : The nitro and trifluoromethyl groups in the target compound may enhance binding to hydrophobic pockets in transporters, akin to the fluorinated motifs in FTC analogues .
Table 2: Functional Comparison with BCRP Inhibitors
Physicochemical Properties and Lumping Strategies
highlights lumping strategies for grouping compounds with similar structures and properties. The target compound’s trifluoromethyl and nitro groups suggest:
- High lipophilicity : Likely comparable to other trifluoromethylated aromatics, impacting solubility and membrane permeability.
- Reactivity : Nitro groups may undergo reductive metabolism, similar to dinitrobenzene derivatives.
Table 3: Predicted Physicochemical Properties
Analytical Comparisons: MS/MS and Molecular Networking
As per , the target compound’s MS/MS fragmentation pattern would likely cluster with other nitroaromatics or trifluoromethylated isoquinolines. A hypothetical cosine score (structural similarity metric) might range from 0.7–0.9 when compared to:
- Dinitro-trifluoromethylphenyl analogues : High similarity due to shared nitro and CF₃ groups.
- Tetrahydroisoquinoline derivatives: Moderate similarity (cosine ~0.5–0.7) if core fragmentation differs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
